Ethyl 4-Amino-3-bromo-5-fluorobenzoate
Overview
Description
Ethyl 4-Amino-3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups, and the carboxylic acid is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-Amino-3-bromo-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Amino-3-bromo-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as organoboron compounds.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-Nitro-3-bromo-5-fluorobenzoate.
Reduction: 4-Amino-3-bromo-5-fluorobenzylamine.
Hydrolysis: 4-Amino-3-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-Amino-3-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-3-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity for molecular targets. The ester group allows for potential hydrolysis, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Bromo-5-fluorobenzoate: Lacks the amino group, resulting in different reactivity and applications.
Ethyl 4-Amino-3-chloro-5-fluorobenzoate: Substitution of bromo with chloro alters its chemical properties.
Ethyl 4-Amino-3-bromo-5-chlorobenzoate:
Uniqueness
Ethyl 4-Amino-3-bromo-5-fluorobenzoate is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKBHSSXYVBUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679229 | |
Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-67-3 | |
Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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